N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a pyridine ring and a phenylpyrrolidine moiety, which contribute to its biological activity. The structure of this compound suggests possible interactions with various biological targets, making it a subject of interest in drug development.
The compound is classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH-). It is derived from pyridine, which is a heterocyclic aromatic organic compound. The specific molecular formula for N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide is C15H18N4O3, and its molecular weight is approximately 302.33 g/mol. This classification places it within the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide typically involves several key steps:
For large-scale production, methods such as continuous flow synthesis may be employed to enhance efficiency and reduce waste. Green chemistry principles can also be applied to minimize environmental impact.
The molecular structure of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide can be analyzed using various techniques:
| Property | Data |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide |
| InChI | InChI=1S/C15H18N4O3/c16-14(19)12(11(17)20)9(18)10(13)15(21)22/h1H,16H2,(H,17,19)(H,20,22) |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
The structure features a pyridine ring linked to an aminoethyl chain that connects to a phenylpyrrolidine derivative via an amide bond.
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological properties.
The mechanism of action for N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide likely involves interactions with specific biological targets:
These mechanisms suggest that the compound could have therapeutic applications in various diseases.
The physical properties include solubility in common organic solvents and stability under standard laboratory conditions. The melting point and boiling point would need to be determined experimentally.
Chemical properties involve reactivity towards acids, bases, and oxidizing/reducing agents. Stability studies under different pH levels can also provide insights into its chemical behavior.
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide has potential applications in:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8